molecular formula C18H20ClN5OS B3278554 4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Cat. No.: B3278554
M. Wt: 389.9 g/mol
InChI Key: BVHIFJRLYQEDHK-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a morpholine ring at position 4, a methylthio (-SMe) group at position 6, and a 2-chloro-2-phenylethyl substituent at position 1 (). It is synthesized via nucleophilic substitution of a chlorinated precursor with morpholine in anhydrous toluene, yielding 75% of a white crystalline solid with a melting point of 116–117°C and molecular weight 389.87 g/mol . Its structure is optimized for kinase inhibition, particularly targeting Src and Abl kinases, as evidenced by its inclusion in multi-target drug databases .

Properties

IUPAC Name

4-[1-(2-chloro-2-phenylethyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5OS/c1-26-18-21-16(23-7-9-25-10-8-23)14-11-20-24(17(14)22-18)12-15(19)13-5-3-2-4-6-13/h2-6,11,15H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHIFJRLYQEDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CC(C3=CC=CC=C3)Cl)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-2-phenyl-ethyl)-6-methylsulfanyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazolo[3,4-d]pyrimidine core through the reaction of a formimidate derivative with hydrazine hydrate in ethanol

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to facilitate large-scale synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-2-phenyl-ethyl)-6-methylsulfanyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a phenyl-ethyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

1-(2-Chloro-2-phenyl-ethyl)-6-methylsulfanyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-2-phenyl-ethyl)-6-methylsulfanyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Thioether Substituents

Key analogs differ in the thioether group at position 6 and the amine substituent at position 4:

Compound Name R (Position 6) Position 4 Substituent Yield (%) Melting Point (°C) Molecular Weight Source
Target Compound -SMe Morpholine 75 116–117 389.87
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -SMe N-phenylamine 50 202–203 437.33
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -SEt N-phenylamine 39 193–195 451.36
1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine -S-iPr N-(3-chlorophenyl)amine 65 Not reported 469.38

Key Observations :

  • Thioether Chain Length : Increasing the thioether chain (Me → Et → iPr) correlates with reduced crystallinity (lower melting points) and slightly lower yields, likely due to steric hindrance during synthesis .
  • Amine Substituent : Morpholine at position 4 enhances solubility compared to aromatic amines (e.g., N-phenyl), as morpholine’s oxygen atoms facilitate hydrogen bonding .

Key Observations :

  • The methylthio group (-SMe) in the target compound balances lipophilicity and steric bulk, enabling efficient kinase binding .
  • Fluorine substitution (e.g., 4-fluorophenylethyl) improves metabolic stability but slightly reduces potency compared to the parent compound .

Biological Activity

The compound 4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN5OSC_{18}H_{20}ClN_5OS, with a molecular weight of approximately 373.89 g/mol. The structure consists of a morpholine ring attached to a pyrazolo-pyrimidine scaffold, which is known for its diverse biological activities.

Research indicates that this compound exhibits significant antitumor activity through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that the compound induces cell cycle arrest at the S phase in HepG2 liver cancer cells, leading to increased apoptosis. This was demonstrated through flow cytometry analysis where treated cells showed a higher percentage in the S phase compared to controls .
  • Apoptosis Induction : The compound activates apoptotic pathways, as evidenced by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. This results in mitochondrial dysfunction and activation of caspase-3, a key player in the apoptotic process .
  • Inhibition of Tumor Growth : In vitro studies have reported IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, indicating potent antiproliferative effects .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity TypeCell LineIC50 (μM)MechanismReference
Antitumor ActivityHepG26.92Cell cycle arrest at S phase
Apoptosis InductionHepG28.99Activation of caspase-3
Growth InhibitionVarious cancer lines6.92 - 8.99Mitochondrial dysfunction

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • HepG2 Cell Study : A study focused on HepG2 cells demonstrated that treatment with the compound resulted in significant apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .
  • Comparative Studies : In comparative studies with standard drugs such as Sunitinib, this compound exhibited superior potency against multiple cancer cell lines, suggesting its potential for further development in oncology .

Q & A

Q. How should contradictory data on biological efficacy across studies be analyzed?

  • Methodological Answer : Meta-analysis of IC₅₀ values across cell lines (e.g., discrepancies in HeLa vs. HEK293 responses) identifies cell-type-specific toxicity. Dose-response curve normalization and validation using orthogonal assays (e.g., apoptosis vs. proliferation markers) clarify mechanistic inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.